11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one 11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one
Brand Name: Vulcanchem
CAS No.: 106712-27-0
VCID: VC0032193
InChI: InChI=1S/C25H34O6/c1-14-7-17-19-8-15(2)25(24(30-13-31-25)11-28-12-29-24)23(19,4)10-20(27)21(17)22(3)6-5-16(26)9-18(14)22/h9,15,17,19-21,27H,1,5-8,10-13H2,2-4H3/t15-,17+,19+,20+,21-,22+,23+,24?,25-/m1/s1
SMILES: CC1CC2C3CC(=C)C4=CC(=O)CCC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C
Molecular Formula: C25H34O6
Molecular Weight: 430.541

11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one

CAS No.: 106712-27-0

Cat. No.: VC0032193

Molecular Formula: C25H34O6

Molecular Weight: 430.541

* For research use only. Not for human or veterinary use.

11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one - 106712-27-0

Specification

CAS No. 106712-27-0
Molecular Formula C25H34O6
Molecular Weight 430.541
Standard InChI InChI=1S/C25H34O6/c1-14-7-17-19-8-15(2)25(24(30-13-31-25)11-28-12-29-24)23(19,4)10-20(27)21(17)22(3)6-5-16(26)9-18(14)22/h9,15,17,19-21,27H,1,5-8,10-13H2,2-4H3/t15-,17+,19+,20+,21-,22+,23+,24?,25-/m1/s1
Standard InChI Key QGTKFCDKMOWQCJ-FUQKSPMYSA-N
SMILES CC1CC2C3CC(=C)C4=CC(=O)CCC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C

Introduction

Chemical Identity and Structural Characteristics

11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one is a steroid derivative with a complex structure containing multiple functional groups. It is identified by the CAS number 106712-27-0 and belongs to the family of glucocorticoid intermediates . The compound features a characteristic pregn-4-en-3-one skeleton with several key modifications: a hydroxyl group at the 11-beta position, a methyl group at the 16-alpha position, a methylene group at position 6, and two methylenedioxy bridges between positions 17,20 and 20,21 . These structural elements contribute to its unique chemical properties and pharmaceutical relevance.

The molecular formula of this compound is C25H34O6, indicating 25 carbon atoms, 34 hydrogen atoms, and 6 oxygen atoms . Its molecular weight is calculated to be 430.53386 g/mol, which places it in the medium-to-high molecular weight range for steroid derivatives . The compound can be represented by several chemical identifiers, including its IUPAC name, SMILES notation (CC1CC2C3CC(=C)C4=CC(=O)CCC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C), and InChIKey (QGTKFCDKMOWQCJ-FUQKSPMYSA-N).

Physical and Chemical Properties

This steroid derivative exists as an off-white solid at standard conditions . Its physical and chemical properties have been determined through both experimental measurements and predictive models. The compound demonstrates solubility in organic solvents, particularly dichloromethane and ethyl acetate, which is consistent with its relatively lipophilic structure .

Table 1: Physical and Chemical Properties of 11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one

PropertyValueMethod
Physical FormOff-white solidExperimental observation
Molecular Weight430.53386 g/molCalculated from formula
Boiling Point576.3±50.0 °CPredicted
Density1.27±0.1 g/cm³Predicted
pKa14.65±0.70Predicted
SolubilitySoluble in dichloromethane and ethyl acetateExperimental observation

The relatively high predicted boiling point of 576.3±50.0 °C reflects the compound's complex structure and the presence of multiple functional groups that contribute to strong intermolecular forces . The predicted pKa value of 14.65±0.70 suggests that the compound's hydroxyl group at the 11-beta position is weakly acidic, which is typical for secondary alcohols in steroid structures .

Synthesis and Preparation Methods

The synthesis of 11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one typically involves multi-step reaction sequences starting from simpler steroid precursors. This complex process requires precise control of stereochemistry and regioselective functionalization of the steroid backbone.

Synthetic Pathway

The synthesis pathway generally includes several key steps:

  • Preparation of an appropriate steroid backbone starting material

  • Regioselective methylation at the 16-alpha position

  • Introduction of the methylene group at position 6

  • Formation of the methylenedioxy bridges between positions 17,20 and 20,21

  • Hydroxylation at the 11-beta position

  • Fine-tuning of the 4-en-3-one functionality

The specific synthetic routes may vary depending on the starting materials, desired yield, and available reagents. The control of stereochemistry at multiple chiral centers presents a significant challenge in the synthesis of this compound, requiring carefully optimized reaction conditions and potentially the use of stereoselective catalysts.

Technical Challenges in Synthesis

Due to the complex structure of this compound, several technical challenges exist in its synthesis:

  • Achieving the correct stereochemistry at the 11-beta and 16-alpha positions

  • Regioselective introduction of the methylene group at position 6

  • Forming the bis(methylenedioxy) bridges without affecting other functional groups

  • Maintaining the integrity of the 4-en-3-one moiety throughout the synthetic sequence

These challenges necessitate specialized synthetic approaches and may involve protection-deprotection strategies, carefully controlled reaction conditions, and sophisticated purification techniques.

Role as a Glucocorticoid Intermediate

11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one serves as a key intermediate in the synthesis of the glucocorticoid Cortivazol . Glucocorticoids are a class of steroid hormones that are involved in the regulation of metabolism, immune responses, and stress adaptation. They exert their effects by binding to glucocorticoid receptors, which then modulate gene expression.

Relationship to Cortivazol

Cortivazol (C696700) is a synthetic glucocorticoid with enhanced anti-inflammatory and immunosuppressive properties compared to natural glucocorticoids like cortisol . The structural modifications present in 11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one, particularly the methylenedioxy bridges and the methyl group at the 16-alpha position, contribute to the unique pharmacological profile of Cortivazol.

The conversion of this intermediate to Cortivazol likely involves additional chemical transformations to introduce specific functional groups required for optimal binding to the glucocorticoid receptor and enhanced pharmacological activity . Understanding the structure-activity relationships between this intermediate and the final drug product is crucial for the development of novel glucocorticoid-based therapeutics.

Research AreaPotential ApplicationsRelevance
EndocrinologyDevelopment of selective glucocorticoid receptor modulatorsMay lead to treatments with reduced side effects
ImmunologyCreation of novel anti-inflammatory agentsCould address autoimmune disorders and inflammatory conditions
Medicinal ChemistryStructure-activity relationship studiesEnhances understanding of steroid-receptor interactions
Synthetic MethodologyDevelopment of new synthetic approachesAdvances in stereoselective synthesis of complex steroids

Structure-Activity Relationship Studies

The unique structural features of this compound, including the methylenedioxy bridges and specific stereochemistry at multiple centers, provide valuable insights into the structure-activity relationships of glucocorticoids. By studying how these structural elements affect binding to glucocorticoid receptors and subsequent biological responses, researchers can design more selective and potent glucocorticoid receptor modulators with improved therapeutic indices.

Future Research Directions

The unique structural and chemical properties of 11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one suggest several promising directions for future research.

Development of Novel Glucocorticoid Analogs

Using this compound as a starting point or structural inspiration, researchers could develop novel glucocorticoid analogs with improved therapeutic profiles. Specific modifications might target:

  • Enhanced receptor selectivity to minimize off-target effects

  • Improved tissue specificity to reduce systemic side effects

  • Optimized pharmacokinetics for more convenient dosing regimens

  • Reduced potential for tachyphylaxis or tolerance development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator